![molecular formula C10H11N3O2 B2427900 Ethyl 2-amino-1h-benzo[d]imidazole-4-carboxylate CAS No. 1531188-96-1](/img/structure/B2427900.png)

Ethyl 2-amino-1h-benzo[d]imidazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

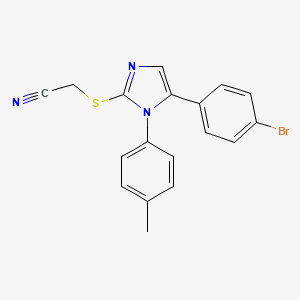

Ethyl 2-amino-1h-benzo[d]imidazole-4-carboxylate is a ring-substituted-1H-imidazole-4-carboxylic acid derivative . It has been shown to act as a new class of anti-tuberculosis agents . It is also an impurity of Dabigatran, a potent anticoagulant .

Synthesis Analysis

The synthesis of Ethyl 2-amino-1h-benzo[d]imidazole-4-carboxylate involves the NH4Cl-catalyzed amidation of ethyl benzo[d]imidazole-2-carboxylates . These intermediates are obtained through a green “all water” one-pot synthetic route following a tandem N-arylation-reduction-cyclocondensation procedure .

Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-1h-benzo[d]imidazole-4-carboxylate is characterized by an identical system of hydrogen bonds, C (4), as observed in the structures of these compounds . Solid-state N

Scientific Research Applications

Antimicrobial Activity

Ethyl 2-amino-1H-benzo[d]imidazole-4-carboxylate derivatives have shown promising antimicrobial potential. Researchers have synthesized silver(I) complexes of benzimidazole, including this compound, and evaluated their activity against bacteria (e.g., S. epidermidis, S. aureus) and fungi (e.g., C. albicans) .

Antitumor Properties

Certain derivatives of this compound exhibit antitumor activity. For instance, 1-substituted-2-(5-substituted-1-phenyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole derivatives were evaluated against cancer cell lines (e.g., MCF-7, CaCo-2). These compounds could potentially serve as antitumor agents .

Anti-Quorum Sensing (AQ) Activity

Ethyl 2-amino-1H-benzo[d]imidazole-4-carboxylate derivatives have been investigated for their ability to block quorum sensing (QS) signals. Inhibition of QS can impact bacterial virulence and biofilm formation. Researchers explored these compounds as potential therapeutic agents against bacterial infections .

Synthetic Routes and Catalysts

Various synthetic routes have been explored for the preparation of imidazole derivatives. For example, 1-benzyl-2-aryl-1H-benzo[d]imidazole derivatives were synthesized using a heterogeneous catalyst in water. These studies contribute to the development of efficient synthetic methods for this compound class .

Other Potential Applications

Beyond the mentioned fields, further investigations are ongoing. Researchers continue to explore the pharmacological properties, enzyme inhibition, and other biological activities associated with Ethyl 2-amino-1H-benzo[d]imidazole-4-carboxylate and its derivatives.

Mechanism of Action

Target of Action

Ethyl 2-amino-1h-benzo[d]imidazole-4-carboxylate is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities

Pharmacokinetics

Imidazole derivatives are generally highly soluble in water and other polar solvents, which may influence their bioavailability

Result of Action

Given the wide range of biological activities exhibited by imidazole derivatives , it is likely that Ethyl 2-amino-1h-benzo[d]imidazole-4-carboxylate may have multiple effects at the molecular and cellular level

Action Environment

Factors such as temperature and humidity have been found to affect the proton conduction of certain imidazole-based compounds

properties

IUPAC Name |

ethyl 2-amino-1H-benzimidazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-2-15-9(14)6-4-3-5-7-8(6)13-10(11)12-7/h3-5H,2H2,1H3,(H3,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFAQZLYBYSMEPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C(=CC=C1)NC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorophenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2427817.png)

![3-benzyl-7-((4-phenylbutan-2-yl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2427819.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide](/img/structure/B2427823.png)

![3-[[5-[2-(4,6-Dimethyl-2-methylsulfanylpyrimidin-5-yl)ethyl]-1,2,4-oxadiazol-3-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2427824.png)

![4-[1-(Cyclohexylmethyl)benzimidazol-2-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B2427828.png)

![1-[1-(4-Chloro-phenyl)-cyclopropyl]-ethanone](/img/structure/B2427829.png)

![2-cyano-N-methyl-N-[2-(3-methylphenoxy)ethyl]pyridine-3-sulfonamide](/img/structure/B2427830.png)

![N-(3-fluoro-4-methylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2427831.png)

![2-(2-Bromo-benzoylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid isopropyl ester](/img/structure/B2427833.png)

![5-((4-Ethylpiperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2427834.png)